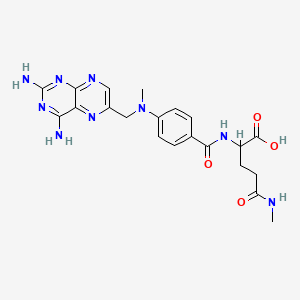
Methotrexate-gamma-methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methotrexate-gamma-methylamide is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate itself is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies . This compound retains many of the properties of methotrexate but has been modified to potentially enhance its efficacy and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methotrexate-gamma-methylamide involves the modification of methotrexate through the introduction of a gamma-methylamide group. This process typically involves the use of specific reagents and catalysts to achieve the desired chemical transformation. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the synthesis of methotrexate. The process involves large-scale chemical reactions, purification steps, and quality control measures to produce the compound in sufficient quantities for medical and research applications .
Chemical Reactions Analysis
Types of Reactions: Methotrexate-gamma-methylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Methotrexate-gamma-methylamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential use in treating cancer, autoimmune diseases, and other medical conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Methotrexate-gamma-methylamide exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, cell division, and proliferation. The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy and immunosuppression.
Aminopterin: An older antifolate agent with similar properties to methotrexate.
Pemetrexed: A newer antifolate drug used in the treatment of certain types of cancer
Uniqueness: Methotrexate-gamma-methylamide is unique due to its modified structure, which may enhance its therapeutic efficacy and reduce side effects compared to methotrexate.
Properties
CAS No. |
67036-48-0 |
|---|---|
Molecular Formula |
C21H25N9O4 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N9O4/c1-24-15(31)8-7-14(20(33)34)27-19(32)11-3-5-13(6-4-11)30(2)10-12-9-25-18-16(26-12)17(22)28-21(23)29-18/h3-6,9,14H,7-8,10H2,1-2H3,(H,24,31)(H,27,32)(H,33,34)(H4,22,23,25,28,29) |
InChI Key |
BOKUWBZDTDLPGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















